![molecular formula C12H13ClN2O2 B2450220 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide CAS No. 924829-85-6](/img/structure/B2450220.png)

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

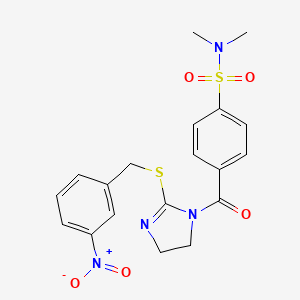

“2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide” is a chemical compound with the CAS Number: 924829-85-6. It has a molecular weight of 252.7 . The IUPAC name for this compound is 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide . The compound is stored at a temperature of 28 C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) . The InChI key is MDJWVCAJRUNSSR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.7 . It is stored at a temperature of 28 C .

Scientific Research Applications

Anti-Inflammatory Activity

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide: was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. Researchers evaluated its in vitro anti-inflammatory activity and found that it outperformed the standard drug, ibuprofen. This suggests its potential as a novel anti-inflammatory agent .

Coumarin Derivatives

The compound belongs to the family of 7-amino, 4-methyl coumarin derivatives. These compounds have diverse biological activities, including antitumor, anti-HIV, antibacterial, antifungal, and anti-inflammatory effects. Additionally, they act as inhibitors of the enzyme VKOR (vitamin K epoxide reductase) and exhibit triglyceride-lowering and central nervous system stimulant effects. The antioxidant properties of hydroxycoumarins are also noteworthy .

Chlorine Isostere

Chlorine is a crucial industrial chemical with applications in pharmaceuticals. As a metabolically more stable isostere, chlorine can replace hydrogen atoms in drug molecules. This substitution can enhance potency and improve solubility. Combining 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide with other compounds could lead to novel hybrid molecules with pharmaceutical relevance .

Fragment Electrophile

The compound’s structure includes a fragment electrophile, which can be used in fragment-based covalent ligand discovery. It may also be incorporated into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .

Antibacterial and Antiviral Properties

While specific studies on this compound’s antimicrobial and antiviral activities are limited, its structural features suggest potential in these areas. Further research is needed to explore its effectiveness against bacterial strains, yeasts, and filamentous fungi .

Crystal Structure and Thermal Properties

Although not directly related to applications, understanding the compound’s crystal structure and thermal behavior is essential for its practical use. Researchers have reported its synthesis, characterization, crystal structure, and thermal properties .

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds have been found to target proteins involved in inflammatory responses .

Mode of Action

It’s suggested that the ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .

Biochemical Pathways

Related compounds have been found to affect pathways involved in inflammation .

Result of Action

Related compounds have been found to have anti-inflammatory effects .

properties

IUPAC Name |

2-chloro-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJWVCAJRUNSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)

![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)